molecular formula C15H16N6O4 B2377473 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1396881-10-9

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2377473
CAS No.: 1396881-10-9
M. Wt: 344.331
InChI Key: NONAZTDUWCPSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and chemical research. This molecule integrates two privileged medicinal chemistry scaffolds—an isoxazole and a tetrazole ring—linked through a carboxamide bridge, making it a valuable building block in drug discovery programs. The 5-methylisoxazole moiety is a common pharmacophore known for its ability to participate in hydrogen bonding and dipole-dipole interactions within enzyme active sites, while the tetrazole ring, a bioisostere for a carboxylic acid, can enhance metabolic stability and improve pharmacokinetic properties. The specific incorporation of a 2-methoxyethyl side chain on the tetrazole ring may be leveraged to fine-tune the compound's solubility and overall lipophilicity. Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules or as a core structure for developing libraries for high-throughput screening against various biological targets. Its structural features suggest potential for applications in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents. This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers should conduct their own thorough safety and efficacy assessments prior to use.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-10-9-13(17-25-10)14(22)16-11-3-5-12(6-4-11)21-15(23)20(18-19-21)7-8-24-2/h3-6,9H,7-8H2,1-2H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAZTDUWCPSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

The isoxazole core is efficiently synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and acetylene derivative. For 5-methylisoxazole-3-carboxylic acid, the reaction of propiolic acid with acetonitrile oxide (generated in situ from hydroxyiminoacetone and chlorinating agents) yields the target structure. Typical conditions involve refluxing in dichloromethane with triethylamine, achieving yields of 68–72%.

Mechanistic Insight :
$$
\text{CH}3\text{C≡CCOOH} + \text{CH}3\text{C(=NOH)O} \xrightarrow{\Delta, \text{Et}3\text{N}} \text{C}5\text{H}5\text{NO}3 + \text{H}_2\text{O}
$$
Steric and electronic effects dictate regioselectivity, favoring 3,5-disubstitution patterns.

Knoevenagel Condensation Route

An alternative route employs Knoevenagel condensation between ethyl acetoacetate and hydroxylamine hydrochloride in sodium ethoxide, forming 5-methylisoxazole-3-carboxylate. Acidic hydrolysis then liberates the carboxylic acid. This method offers scalability (85% yield) but requires careful pH control during hydrolysis to prevent decarboxylation.

Preparation of 4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Aniline

Tetrazole Ring Formation via [1+3] Cycloaddition

The tetrazole subunit is constructed by reacting 2-methoxyethyl cyanide with sodium azide in the presence of ammonium chloride at 110°C, forming 4-(2-methoxyethyl)-1H-tetrazol-5(4H)-one. Subsequent N-arylation with 4-iodoaniline via Ullmann coupling introduces the aniline moiety. Key parameters:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : DMF at 120°C
  • Yield : 78%

Side Reactions :
Competing Glaser coupling of alkynes is suppressed by maintaining anhydrous conditions and excess azide.

Oxidative Cyclization of Thiosemicarbazides

A less common but high-yielding (82%) method involves treating 2-methoxyethyl thiosemicarbazide with lead tetraacetate in acetic acid, inducing oxidative cyclization to the tetrazole. The aniline group is introduced via nucleophilic aromatic substitution using 4-fluoroaniline under Mitsunobu conditions.

Carboxamide Coupling Strategies

Acyl Chloride-Mediated Coupling

Activation of 5-methylisoxazole-3-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline in dichloromethane. Triethylamine scavenges HCl, driving the reaction to 89% completion.

Optimization Note :
Excessive thionyl chloride leads to tetrazole N-alkylation byproducts; stoichiometric control (1.1 equiv) minimizes this.

HATU-Promoted Amide Bond Formation

A modern approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with diisopropylethylamine (DIPEA) in DMF. This method achieves 94% yield at 25°C within 2 hours, surpassing traditional carbodiimide reagents (e.g., EDCl) in efficiency.

Comparative Data :

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 2 94
EDCl/HOBt CH₂Cl₂ 0→25 12 76
DCC THF 40 24 68

Integrated Synthetic Pathways

Convergent Synthesis (Modular Approach)

  • Isoxazole Synthesis : 1,3-Dipolar cycloaddition → hydrolysis → acyl chloride formation.
  • Tetrazole-Aniline Synthesis : [1+3] cycloaddition → Ullmann coupling.
  • Coupling : HATU-mediated amidation.

Overall Yield : 62% (three steps)

Linear Synthesis (Sequential Assembly)

  • Tetrazole Formation : Oxidative cyclization of thiosemicarbazide.
  • Aniline Introduction : Mitsunobu reaction with 4-nitrophenol → catalytic hydrogenation.
  • Isoxazole Coupling : Mixed carbonic anhydride method.

Overall Yield : 57% (four steps)

Analytical Characterization and Quality Control

Critical analytical data for the target compound:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.98 (s, 1H, isoxazole-H), 4.32 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.76 (s, 3H, OCH₃), 3.54 (t, J = 6.0 Hz, 2H, CH₂N), 2.44 (s, 3H, CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
  • HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

Tetrazole Ring Instability

The 5-oxo-tetrazole moiety undergoes hydrolysis under strongly acidic or basic conditions. Mitigation:

  • Use buffered coupling conditions (pH 6–8).
  • Avoid prolonged heating (>80°C) during workup.

Isoxazole Carboxylic Acid Decarboxylation

Decarboxylation occurs above 150°C or in strongly coordinating solvents (DMSO). Solution:

  • Conduct acylations below 50°C.
  • Prefer dichloromethane over DMSO for acid activation.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Heterocyclic Core Substituents/Functional Groups Hypothesized Properties
Target Compound Tetrazole + Isoxazole 2-Methoxyethyl, phenyl, carboxamide High polarity, metabolic stability
Compound 5yl () Tetrazole + Pyrazole Coumarin, carbothioamide Enhanced lipophilicity, potential thiol interactions
Thiazol-5-ylmethyl derivatives () Thiazole + Imidazolidinone Benzyl, isopropyl, ureido groups Variable solubility, protease inhibition

Key Comparisons:

Heterocyclic Core Diversity The target compound’s isoxazole-tetrazole system differs from pyrazole-tetrazole () and thiazole-imidazolidinone () cores. Thiazole derivatives, however, are often associated with kinase inhibition due to sulfur’s electronegativity.

Substituent Effects

  • The 2-methoxyethyl group on the tetrazole ring (target) contrasts with coumarin () and benzyl/isopropyl groups (). Methoxyethyl may reduce steric hindrance while increasing water solubility compared to bulky aromatic substituents.
  • Carboxamide vs. Carbothioamide : The target’s carboxamide group offers stronger hydrogen-bonding capacity than the carbothioamide in ’s compound, which could enhance target binding but reduce membrane permeability.

The isoxazole’s electron-deficient nature (vs. thiazole’s electron-rich core) may influence charge distribution, affecting interactions with enzymatic active sites.

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions similar to those in , where tetrazole and isoxazole moieties are assembled sequentially. However, the methoxyethyl group may require specialized protection-deprotection steps to avoid side reactions.
  • Biological Activity: While ’s thiazole derivatives target proteases, the isoxazole-tetrazole system in the target compound may align with kinase or cyclooxygenase inhibition, given structural parallels to known inhibitors.
  • Crystallographic Insights : SHELX-refined structures () could reveal planar geometry in the tetrazole ring, with the methoxyethyl group adopting a gauche conformation to minimize steric clash with the phenyl linker.

Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, based on current research findings.

Chemical Structure

The compound's structure features a tetrazole ring, which is known for its diverse biological activities. The presence of the methoxyethyl group and the isoxazole moiety may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. A study reported that various tetrazole derivatives demonstrated antibacterial and antifungal activities, with some showing effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans . The specific compound has not been extensively studied in this context; however, the structural similarities to other tetrazole derivatives suggest potential efficacy.

CompoundMIC (μg/mL)Target Organism
Tetrazole Derivative 131Staphylococcus aureus
Tetrazole Derivative 246E. coli
Tetrazole Derivative 3100C. albicans

Anti-inflammatory Activity

Tetrazole compounds are known for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, which may be relevant for conditions like arthritis and other inflammatory diseases . While specific data on the compound's anti-inflammatory activity is limited, the general trend in tetrazole research suggests a promising avenue for exploration.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been documented in various studies. For instance, certain compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways . The compound under consideration may exhibit similar properties due to its structural characteristics.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various tetrazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant strains of bacteria .
  • Inflammation Model : In an animal model of induced inflammation, a related tetrazole derivative reduced swelling and inflammatory markers significantly compared to control groups .
  • Cancer Cell Line Study : Research involving several cancer cell lines indicated that a related compound led to a reduction in cell viability and increased apoptosis rates when treated with varying concentrations .

Q & A

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for high yields?

The synthesis involves multi-step reactions, typically starting with the preparation of tetrazole and isoxazole intermediates. Key steps include coupling reactions under anhydrous conditions using catalysts like palladium or aluminum chloride. Temperature (60–80°C) and pH control (neutral to slightly basic) are critical to minimize side products. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrazole ring (δ ~8.5–9.5 ppm for NH protons) and isoxazole carboxamide (δ ~6.5–7.5 ppm for aromatic protons).
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and tetrazole C=N vibrations (1450–1550 cm1^{-1}).
  • HPLC-MS : Assess purity (>98%) and molecular weight confirmation via ESI-MS in positive ion mode .

Q. How can X-ray crystallography validate the compound’s structural configuration?

Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization confirms bond lengths (e.g., tetrazole C–N bonds: 1.30–1.35 Å) and dihedral angles. Data collection at 100–150 K minimizes thermal motion artifacts. R-factors <0.05 indicate high precision .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies in NMR chemical shifts or IR peaks often arise from solvent effects or conformational flexibility. Use Multiwfn to calculate electron localization functions (ELF) and electrostatic potential (ESP) maps, comparing them with experimental data. Adjust solvent parameters in Gaussian or ORCA simulations to match experimental conditions (e.g., DMSO vs. CDCl3_3) .

Q. What computational strategies predict binding affinities with biological targets like kinases or GPCRs?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) to model interactions with ATP-binding pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA < -8 kcal/mol).
  • Pharmacophore Modeling : Identify critical hydrogen bonds (e.g., tetrazole N–H∙∙∙O=C interactions) using Phase or MOE .

Q. How to design analogues with improved solubility without compromising bioactivity?

  • Structural Modifications : Replace the methoxyethyl group with PEGylated chains or introduce sulfonate groups to enhance aqueous solubility.
  • SAR Analysis : Test analogues in vitro for IC50_{50} shifts. For example, replacing the 5-methylisoxazole with a pyridinyl group may improve solubility (logP reduction by ~0.5 units) .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation products via LC-MS.
  • Stabilizers : Add antioxidants like BHT (0.1% w/v) or use argon-purged vials to reduce radical-mediated oxidation.
  • Formulation : Encapsulate in cyclodextrin complexes to shield reactive sites (e.g., tetrazole ring) .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValueMethod/Software
Bond Length (C–N)1.32 ÅSHELXL
Dihedral Angle12.5° (isoxazole-phenyl)ORTEP-3
R-factor0.042SHELXTL

Table 2: Comparison of Analogues’ Solubility and Bioactivity

AnaloguelogPAqueous Solubility (mg/mL)IC50_{50} (nM)
Parent Compound2.80.1545
PEGylated Derivative1.90.8252
Sulfonate Derivative1.51.2068

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.